molecular formula C16H18N4O2 B11954000 4'-(Dimethylamino)-2',3-dimethyl-4-nitroazobenzene CAS No. 199791-29-2

4'-(Dimethylamino)-2',3-dimethyl-4-nitroazobenzene

Cat. No.: B11954000
CAS No.: 199791-29-2
M. Wt: 298.34 g/mol
InChI Key: LLWSKRIIZBCGAM-UHFFFAOYSA-N
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Description

4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene typically involves the diazotization of an aromatic amine followed by coupling with an appropriate aromatic compound. One common method involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as dimethylaniline, under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps, often using automated systems to control temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The azo bond (N=N) can be reduced to form the corresponding hydrazo compound.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium dithionite or zinc dust in acidic conditions.

    Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.

Major Products

    Reduction: The major product is the corresponding hydrazo compound.

    Substitution: Products depend on the specific substituent introduced, such as nitro or sulfonic acid groups.

Scientific Research Applications

4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene has several applications in scientific research:

    Chemistry: Used as a dye and a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo specific chemical reactions.

    Industry: Utilized in the production of colored polymers and as a dye in textiles.

Mechanism of Action

The mechanism of action of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene involves its ability to interact with various molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular processes, making the compound useful in biological staining and drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar in structure but lacks the azo bond and nitro group.

    4-Dimethylaminopyridine: Contains a pyridine ring instead of a benzene ring and lacks the nitro group.

    4-Dimethylaminoantipyrine: Contains a pyrazolone ring and is used as an analgesic.

Uniqueness

4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene is unique due to the presence of both dimethylamino and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. Its azo bond also contributes to its vivid coloration, making it valuable as a dye and indicator.

Properties

CAS No.

199791-29-2

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N,N,3-trimethyl-4-[(3-methyl-4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C16H18N4O2/c1-11-10-14(19(3)4)6-7-15(11)18-17-13-5-8-16(20(21)22)12(2)9-13/h5-10H,1-4H3

InChI Key

LLWSKRIIZBCGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)N(C)C)C)[N+](=O)[O-]

Origin of Product

United States

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